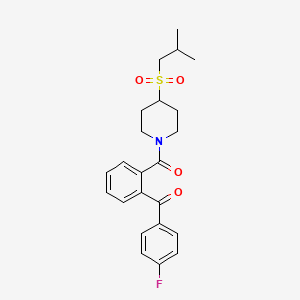

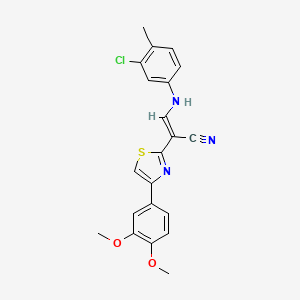

2-(4-isopropylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a precursor molecule, which is then modified through various chemical reactions to yield the desired product. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid was used as a starting material. Through esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions, a series of compounds with potential antibacterial properties were obtained . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, indicating a method for constructing acetamide derivatives with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and potential binding sites for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, followed by substitution with electrophiles . These reactions are carefully designed to achieve the desired modifications on the core structure of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific functional groups and the overall three-dimensional arrangement of atoms within the molecule can affect how these compounds interact with biological targets and their suitability for drug development. For instance, the cytotoxicity data for the synthesized compounds indicate that substitutions on the oxadiazole moiety can lead to less cytotoxic compounds, which is an important consideration for therapeutic applications .

Applications De Recherche Scientifique

Anticancer Activity

Gopal Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating anticancer activity through in silico modeling targeting the VEGFr receptor. This research signifies the potential of such compounds in anticancer drug development (Sharma et al., 2018).

Corrosion Inhibition

A study by A. Yıldırım and M. Cetin (2008) explored the synthesis of isoxazolidine and isoxazoline derivatives, including acetamide compounds, as corrosion inhibitors. These compounds showed promising inhibition efficiencies in protecting steel against corrosion, highlighting their utility in material science (Yıldırım & Cetin, 2008).

Antioxidant Activity

Research by K. Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives with demonstrated significant antioxidant activities. These findings indicate the compound's potential use in developing antioxidant agents (Chkirate et al., 2019).

Analgesic and Antipyretic Agents

A green chemistry approach was adopted by Y. Dathu Reddy et al. (2014) for the synthesis of acetamide derivatives as potential analgesic and antipyretic agents. This emphasizes the role of such compounds in environmentally friendly drug discovery (Reddy et al., 2014).

Polymer Science Application

Gonul S. Batibay et al. (2020) synthesized a photoinitiator based on acetamide for the preparation of PMMA hybrid networks, indicating its application in developing advanced materials with improved thermal stability (Batibay et al., 2020).

Propriétés

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-15(2)16-8-10-19(11-9-16)25-14-21(24)22-13-18-12-20(26-23-18)17-6-4-3-5-7-17/h3-12,15H,13-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORHXWNKJSNHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)